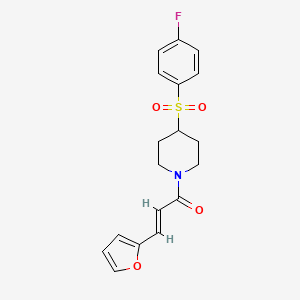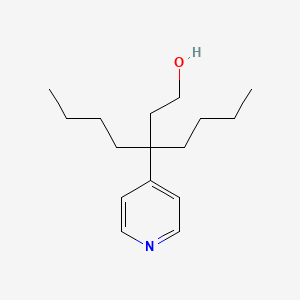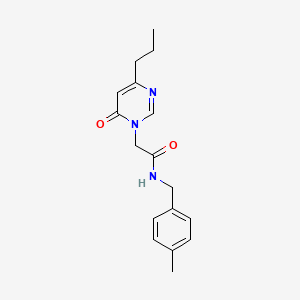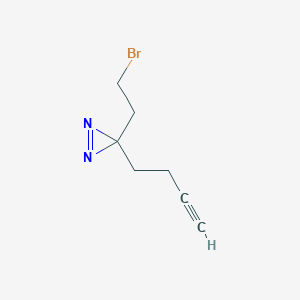
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Potential Therapeutic Applications
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a compound that has been explored in various scientific research contexts, notably for its potential therapeutic applications and molecular interactions. While specific studies directly addressing this compound are limited, research on structurally related compounds provides insights into the broader scientific interest and potential applications.
Molecular Structure and Binding Studies : The study of crystal structures of compounds similar to this compound, such as cyclosulfamuron, highlights the significance of understanding molecular conformations and interactions. These studies are crucial for designing compounds with specific biological activities, including herbicidal properties and potential therapeutic applications (Gihaeng Kang et al., 2015).
Antagonistic Effects on Receptors : Research into compounds acting as receptor antagonists, such as selective orexin-1 receptor antagonists, sheds light on the role of molecular design in modulating receptor interactions. These findings are pertinent to the development of therapies for stress-induced disorders, demonstrating how structurally related compounds can influence complex emotional behaviors and physiological states (P. Bonaventure et al., 2015).
Synthesis and Anticancer Activity : The synthesis and evaluation of new ureas and sulfamides, derived from compounds with structural similarities to this compound, indicate potential anticancer activities. These studies contribute to the identification of novel therapeutic agents, emphasizing the importance of chemical synthesis in drug discovery (B. Özgeriş et al., 2017).
Hydrogen Bonding and Supramolecular Chemistry : Investigations into the dimerization and molecular interactions of ureidopyrimidinones demonstrate the significance of hydrogen bonding in the formation of supramolecular structures. Such studies have implications for the design of molecular recognition systems, which are fundamental in the development of sensor technologies and therapeutic agents (F. H. Beijer et al., 1998).
Propiedades
IUPAC Name |
1-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-11-10-12(2)19-16(18-11)23-14-6-4-13(5-7-14)20-15(21)17-8-9-22-3/h10,13-14H,4-9H2,1-3H3,(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWAQSAHQKUEBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)NCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)



![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)
![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)


